5-(Trifluoromethoxy)isatin

Description

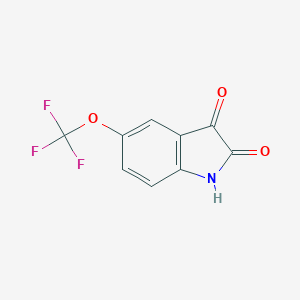

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJMVPMNOBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369742 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169037-23-4 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethoxy)isatin: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethoxy)isatin is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The inclusion of the trifluoromethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

Physical and Chemical Properties

5-(Trifluoromethoxy)isatin is a crystalline solid, typically appearing as an orange to brown powder.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 169037-23-4 | [2] |

| Molecular Formula | C₉H₄F₃NO₃ | [2][3] |

| Molecular Weight | 231.13 g/mol | [2][3] |

| Appearance | Orange to brown crystals or powder | [1] |

| Melting Point | 170 - 172 °C | [2] |

| Solubility | Insoluble in water | [3][4] |

| pKa (Predicted) | 8.49 ± 0.20 | [4] |

Table 2: Crystallographic Data

A single-crystal X-ray diffraction study has provided detailed structural information for 5-(Trifluoromethoxy)isatin.[5]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| Cell Dimensions | a = 14.329(5) Å, b = 6.082(5) Å, c = 20.401(5) Å, β = 91.608(5)° | [5] |

| Volume | 1777.2(16) ų | [5] |

| Z | 8 | [5] |

Chemical Reactivity and Synthesis

The chemical reactivity of 5-(Trifluoromethoxy)isatin is characterized by the two carbonyl groups at the C2 and C3 positions of the indole ring. The C3-carbonyl group is notably more electrophilic and, therefore, more susceptible to nucleophilic attack than the C2-amide carbonyl.[2] This differential reactivity is fundamental to its use as a versatile building block in organic synthesis.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethoxy)phenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a 1 L round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (10 eq) in 500 mL of water.

-

In a separate beaker, prepare a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in 100 mL of water containing concentrated hydrochloric acid (1.1 eq).

-

Add the aniline solution to the chloral hydrate solution with stirring.

-

Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in 150 mL of water and add it to the reaction mixture.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the isonitrosoacetanilide intermediate.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Step 2: Cyclization to 5-(Trifluoromethoxy)isatin

-

Carefully add the dried isonitrosoacetanilide intermediate (1.0 eq) in small portions to pre-warmed (60-70 °C) concentrated sulfuric acid (5-10 eq) in a round-bottom flask equipped with a mechanical stirrer. Maintain the temperature below 80 °C during the addition.

-

After the addition is complete, heat the mixture to 80-90 °C for 15-30 minutes.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

The resulting precipitate of 5-(Trifluoromethoxy)isatin is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.

Figure 1: General workflow for the Sandmeyer-type synthesis of 5-(Trifluoromethoxy)isatin.

Biological and Pharmacological Relevance

Isatin and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory effects. The introduction of a trifluoromethoxy group can enhance these properties by increasing lipophilicity, which can improve cell membrane permeability, and by blocking metabolic pathways, which can increase the compound's in vivo half-life.

Kinase Inhibition

Many isatin-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. While specific kinase targets for 5-(Trifluoromethoxy)isatin are not extensively documented, its structural similarity to known kinase inhibitors suggests it may also exhibit such activity.

Experimental Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based assay)

This protocol provides a general method for screening the inhibitory activity of 5-(Trifluoromethoxy)isatin against a target kinase.

-

Reagent Preparation:

-

Prepare a stock solution of 5-(Trifluoromethoxy)isatin in 100% DMSO.

-

Prepare a serial dilution of the compound in assay buffer.

-

Prepare solutions of the target kinase, its specific substrate, and ATP in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase solution to each well.

-

Add the serially diluted 5-(Trifluoromethoxy)isatin or a vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at 30 °C for 1-2 hours.

-

Stop the reaction and measure the remaining ATP levels using a commercial luminescence-based kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 2: A generalized workflow for a kinase inhibition assay.

Antiviral Activity

Isatin derivatives have a long history of investigation as antiviral agents. The mechanism of action can vary, including the inhibition of viral enzymes or interference with viral replication processes. The presence of the trifluoromethoxy group in 5-(Trifluoromethoxy)isatin could potentially enhance its antiviral properties.

Hypothetical Signaling Pathway: Inhibition of a Viral Protease

While a specific signaling pathway for 5-(Trifluoromethoxy)isatin is not established, we can visualize a hypothetical mechanism where it inhibits a viral protease, a common target for antiviral drugs.

Figure 3: Hypothetical inhibition of a viral protease by 5-(Trifluoromethoxy)isatin.

Safety and Handling

5-(Trifluoromethoxy)isatin should be handled in accordance with good laboratory practices. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

5-(Trifluoromethoxy)isatin is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its unique combination of physical and chemical properties, conferred in part by the trifluoromethoxy substituent, makes it a compelling starting point for the synthesis of novel bioactive molecules. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development involving this promising compound.

References

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]

- 3. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

5-(Trifluoromethoxy)isatin CAS number and molecular weight.

An In-depth Technical Guide to 5-(Trifluoromethoxy)isatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-(Trifluoromethoxy)isatin, a key heterocyclic building block in medicinal chemistry. It covers its fundamental properties, detailed synthetic protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Data

5-(Trifluoromethoxy)isatin is a fluorinated derivative of isatin, an indole dione. The introduction of the trifluoromethoxy group at the 5-position significantly influences its chemical reactivity and biological activity, making it a valuable precursor in drug discovery programs.

| Property | Value |

| CAS Number | 169037-23-4 |

| Molecular Formula | C₉H₄F₃NO₃ |

| Molecular Weight | 231.13 g/mol |

| IUPAC Name | 5-(Trifluoromethoxy)-1H-indole-2,3-dione |

| Appearance | Orange to brown crystalline powder |

| Melting Point | 170-172 °C |

Synthesis of 5-(Trifluoromethoxy)isatin

The primary synthetic route to 5-(Trifluoromethoxy)isatin is through the Sandmeyer isatin synthesis, a robust and widely used method for preparing isatin and its derivatives from anilines.

Experimental Protocol: Sandmeyer Isatin Synthesis

This two-step process begins with the formation of an isonitrosoacetanilide intermediate from 4-(trifluoromethoxy)aniline, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide

-

In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) in water.

-

Add a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in water containing hydrochloric acid.

-

To this mixture, add a solution of hydroxylamine hydrochloride (2.2 equivalents) in water.

-

Heat the reaction mixture to reflux for a short period (typically 10-30 minutes) to facilitate the formation of the isonitrosoacetanilide intermediate.

-

Cool the mixture, which will cause the intermediate to precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Cyclization to 5-(Trifluoromethoxy)isatin

-

Carefully add the dried 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide intermediate to an excess of concentrated sulfuric acid at a controlled temperature (e.g., 60-80°C).

-

Stir the mixture until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the crude 5-(Trifluoromethoxy)isatin.

-

Collect the orange-brown solid by filtration, wash thoroughly with water to remove excess acid, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthetic workflow for 5-(Trifluoromethoxy)isatin.

Applications in Drug Discovery: Synthesis of Bioactive Derivatives

The reactive C3-carbonyl group of 5-(Trifluoromethoxy)isatin makes it an ideal starting point for the synthesis of a diverse range of heterocyclic compounds, particularly kinase inhibitors.

Experimental Protocol: Synthesis of Isatin-3-Hydrazone Derivatives

Isatin-3-hydrazones are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors. The general procedure involves a condensation reaction.

-

Suspend 5-(Trifluoromethoxy)isatin (1.0 equivalent) in a suitable solvent, such as ethanol.

-

Add a few drops of a catalytic amount of glacial acetic acid.

-

Add the desired substituted hydrazide (e.g., a benzoylhydrazide or a heterocyclic hydrazide) (1.0 equivalent) to the suspension.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Further purification can be achieved by recrystallization.

Spectroscopic and Synthetic Profile of 5-(Trifluoromethoxy)isatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

5-(Trifluoromethoxy)isatin, with the systematic name 5-(trifluoromethoxy)-1H-indole-2,3-dione, is a derivative of isatin featuring a trifluoromethoxy group at the 5-position of the indole ring. This substitution is of particular interest in drug discovery as the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules.

Table 1: General Properties of 5-(Trifluoromethoxy)isatin

| Property | Value | Reference |

| CAS Number | 169037-23-4 | [1] |

| Molecular Formula | C₉H₄F₃NO₃ | [1][2] |

| Molecular Weight | 231.13 g/mol | [1][2] |

| Melting Point | 170–172 °C | [1] |

| Appearance | Not specified in literature |

Spectroscopic Data

Detailed experimental spectra for 5-(trifluoromethoxy)isatin are not extensively reported in the surveyed scientific literature. However, based on the known spectra of isatin and its derivatives, the expected spectral features can be predicted.

Table 2: Predicted Spectroscopic Data for 5-(Trifluoromethoxy)isatin

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons on the isatin core, with chemical shifts influenced by the electron-withdrawing trifluoromethoxy group. An N-H proton signal is also expected. |

| ¹³C NMR | Carbon signals for the aromatic ring, two carbonyl groups (C2 and C3), and the trifluoromethoxy group. The carbonyl carbons are expected in the downfield region. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), aromatic C-H stretching, and C-F stretching of the trifluoromethoxy group. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 231.13. Fragmentation patterns would likely involve the loss of CO and cleavage of the trifluoromethoxy group. |

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 5-(trifluoromethoxy)isatin is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established Sandmeyer isatin synthesis, which is a common method for preparing isatin and its derivatives. A patent for the synthesis of the closely related 5-(trifluoromethyl)isatin from 4-(trifluoromethyl)aniline provides a strong basis for this proposed protocol.

Proposed Synthetic Pathway: Modified Sandmeyer Synthesis

The synthesis of 5-(trifluoromethoxy)isatin can be envisioned to proceed in two main steps starting from 4-(trifluoromethoxy)aniline.

Figure 1: Proposed synthesis workflow for 5-(Trifluoromethoxy)isatin.

Detailed Experimental Protocol (Putative)

Step 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

-

Separately, prepare a solution of 4-(trifluoromethoxy)aniline in dilute hydrochloric acid.

-

Add the aniline solution to the chloral hydrate solution.

-

Add an aqueous solution of hydroxylamine hydrochloride to the reaction mixture.

-

Heat the mixture to reflux for a specified period to facilitate the condensation reaction.

-

Cool the reaction mixture to room temperature to allow the isonitrosoacetanilide intermediate to precipitate.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Cyclization to 5-(Trifluoromethoxy)isatin

-

Carefully add the dried N-(4-(trifluoromethoxy)phenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid at a controlled temperature (e.g., 50-60 °C).

-

After the addition is complete, heat the mixture (e.g., to 80 °C) for a short duration to ensure complete cyclization.

-

Cool the reaction mixture and pour it onto crushed ice to precipitate the crude 5-(trifluoromethoxy)isatin.

-

Collect the crude product by filtration, wash thoroughly with water to remove excess acid.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(trifluoromethoxy)isatin.

Note: This is a proposed protocol and would require optimization of reaction conditions, such as reaction times, temperatures, and purification methods.

Logical Relationship of Synthesis

The synthesis follows a logical progression from a substituted aniline to the final heterocyclic product.

Figure 2: Logical flow of the proposed synthesis.

Conclusion

References

The Multifaceted Biological Activities of Fluorinated Isatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the isatin scaffold has emerged as a powerful strategy in medicinal chemistry, yielding a plethora of derivatives with potent and diverse biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of fluorinated isatin derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. The strategic introduction of fluorine atoms can significantly enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and bioavailability, making these compounds promising candidates for drug development.[1] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Cellular Pathways

Fluorinated isatin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4][5][6][7][8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

One of the key mechanisms involves the activation of the tumor suppressor protein p53.[10][11][12][13][14] Certain isatin-derived molecules have been shown to stabilize p53 by interfering with its interaction with the E3 ubiquitin ligase Mdm2, which targets p53 for proteasomal degradation.[10][11] This inhibition leads to an accumulation of p53, which in turn transcriptionally activates genes involved in apoptosis, such as PUMA (p53 upregulated modulator of apoptosis).[10][11]

Another critical pathway targeted by these compounds is the caspase cascade, which plays a central role in the execution phase of apoptosis.[15][16][17][18][19][20][21] Fluorinated isatin sulfonamides, in particular, have been identified as potent inhibitors of effector caspases, such as caspase-3 and caspase-7.[15][18][19][20][21] By binding to the active site of these enzymes, they effectively block the downstream events of apoptosis, a mechanism that is also being explored for in vivo apoptosis imaging.[18]

The cytotoxic action of some fluorinated isatins is also associated with the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS), leading to apoptosis through the intrinsic pathway.[2][4]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of selected fluorinated isatin derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-fluorobenzyl)isatin (3a) | M-HeLa (cervical cancer) | 18.2 | [2] |

| 1-(2-fluorobenzyl)isatin (3a) | HuTu 80 (duodenal cancer) | 22.1 | [2] |

| 1-(2-chlorobenzyl)isatin (3b) | M-HeLa (cervical cancer) | 16.5 | [2] |

| 1-(2-chlorobenzyl)isatin (3b) | HuTu 80 (duodenal cancer) | 19.8 | [2] |

| 1-(2,6-difluorobenzyl)isatin (3d) | M-HeLa (cervical cancer) | 18.9 | [2] |

| 1-(2,6-difluorobenzyl)isatin (3d) | HuTu 80 (duodenal cancer) | 21.7 | [2] |

| Fluorinated isatin-hydrazone (8) | A549 (lung cancer) | 42.43 | [3][7] |

| Fluorinated isatin-hydrazone (14) | A549 (lung cancer) | 115.00 | [3][7] |

| Isatin-sulphonamide (20d) | Caspase-3 (in vitro) | 2.33 | [15][19] |

| Isatin | HL60 (promylocytic leukemia) | 2.94 µg/ml | [22] |

Antiviral Activity: A Broad Spectrum of Inhibition

Isatin derivatives have a long history as antiviral agents, with methisazone being one of the first synthetic antiviral drugs.[23] The introduction of fluorine has led to the development of new derivatives with potent activity against a variety of viruses.[1][24][25][26]

Fluorinated isatin derivatives have shown inhibitory effects on the replication of viruses such as Hepatitis C Virus (HCV), SARS-CoV, and Human Immunodeficiency Virus (HIV).[1][23][25] For instance, a 5-fluoro derivative of an isatin-benzenesulphonamide conjugate was found to inhibit HCV RNA synthesis.[23] The mechanism of antiviral action can vary, with some compounds inhibiting viral protein synthesis.[25]

Quantitative Data: Antiviral Activity

| Compound/Derivative | Virus | Activity | Cell Line | Reference |

| 5-Fluoro isatin derivative | Hepatitis C Virus (HCV) | Inhibited RNA synthesis at 6 µg/ml | Huh 5-2 | [23] |

| SPIII-5F | SARS-CoV | 45% maximum protection | Vero | [23] |

| Isatin-thiosemicarbazone (6) | HIV | 50% inhibition at 0.34 µM | [25] | |

| Isatin-thiosemicarbazone (7) | HIV | 50% inhibition at 2.9 µM | [25] |

Antimicrobial and Antiphytopathogenic Activity

Beyond their anticancer and antiviral properties, fluorinated isatin derivatives have also demonstrated notable antibacterial and antifungal activities.[6][27][28][29] The substitution pattern on the isatin core, particularly at the 5-position with halogens like fluorine, chlorine, or bromine, has been shown to enhance antimicrobial efficacy.[27]

Some water-soluble pyridinium isatin-3-acylhydrazones have exhibited significant antagonistic effects against phytopathogens of both bacterial and fungal origin, suggesting their potential application in agriculture to combat plant diseases.[2][4][30]

Quantitative Data: Antimicrobial Activity

Neuroprotective Effects

Recent studies have highlighted the potential of isatin derivatives, including fluorinated analogs, in the context of neurodegenerative diseases. These compounds have been investigated for their ability to inhibit monoamine oxidases (MAOs), enzymes whose dysregulation is implicated in neurological disorders like Parkinson's disease.[31]

Furthermore, certain isatin derivatives have demonstrated anti-neuroinflammatory activity by suppressing the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated microglia.[32] This suggests a role in mitigating the chronic neuroinflammation associated with the progression of neurodegenerative diseases.[32]

Quantitative Data: Neuroprotective Activity

| Compound/Derivative | Target | IC50 (µM) | Activity | Reference |

| Isatin-hydrazone (IS7) | MAO-B | 0.082 | Potent Inhibition | [31] |

| Isatin-hydrazone (IS15) | MAO-A | 1.852 | Potent Inhibition | [31] |

Experimental Protocols

This section provides a generalized overview of key experimental methodologies cited in the research of fluorinated isatin derivatives. For specific details, it is crucial to consult the original research articles.

Synthesis of Fluorinated Isatin Derivatives

The synthesis of fluorinated isatin derivatives often starts from a corresponding fluorinated aniline. A common method is the Sandmeyer isatin synthesis .[33][34]

-

Formation of an Isonitrosoacetanilide: A solution of the appropriate fluoroaniline in aqueous hydrochloric acid is treated with chloral hydrate and hydroxylamine hydrochloride. The mixture is heated, and the resulting isonitrosoacetanilide precipitates upon cooling.

-

Cyclization: The isolated isonitrosoacetanilide is then added to concentrated sulfuric acid and heated to induce cyclization, yielding the 5-fluoroisatin.[1]

Further derivatization at the N1 position or C3 carbonyl group can be achieved through various reactions:

-

N-Alkylation/Arylation: Reaction of the fluorinated isatin with an appropriate alkyl or aryl halide in the presence of a base like potassium carbonate.[33]

-

Schiff Base and Hydrazone Formation: Condensation of the C3-carbonyl group of the fluorinated isatin with primary amines or hydrazine derivatives, respectively.[1][7][24]

In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are commonly evaluated using colorimetric assays such as the MTT assay or the SRB assay .[22][35]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [22][35]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the fluorinated isatin derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay: [35]

-

Cell Seeding and Treatment: Similar to the MTT assay.

-

Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is washed away with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).

Antiviral Activity Assay

A common method to assess antiviral activity is the plaque reduction assay or by measuring the inhibition of viral replication through quantitative methods.

Vesicular Stomatitis Virus (VSV) Replication Inhibition Assay: [1]

-

Cell Culture: Vero cells are grown to confluence in 96-well plates.

-

Compound and Virus Addition: The cells are pre-treated with different concentrations of the test compounds before being infected with VSV.

-

Incubation: The plates are incubated to allow for viral replication and cytopathic effect (CPE) development.

-

CPE Evaluation: The extent of CPE is observed microscopically and can be quantified using a cell viability assay (e.g., MTT assay). The concentration of the compound that inhibits CPE by 50% (EC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the study of fluorinated isatin derivatives.

Caption: p53 activation by fluorinated isatin derivatives.

Caption: Inhibition of effector caspases by fluorinated isatins.

Caption: General experimental workflow for isatin derivative research.

Conclusion

Fluorinated isatin derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antiviral, antimicrobial, and neuroprotective properties, coupled with the enhanced pharmacokinetic profiles afforded by fluorination, underscore their potential as scaffolds for the development of novel therapeutics. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of lead compounds will be crucial in translating the therapeutic promise of these molecules into clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Caspases Inhibitors and Activators [sigmaaldrich.com]

- 18. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. brieflands.com [brieflands.com]

- 28. researchgate.net [researchgate.net]

- 29. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 30. [PDF] Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 33. files01.core.ac.uk [files01.core.ac.uk]

- 34. nmc.gov.in [nmc.gov.in]

- 35. benchchem.com [benchchem.com]

The Therapeutic Potential of 5-(Trifluoromethoxy)isatin: A Technical Guide for Drug Discovery Professionals

Introduction: 5-(Trifluoromethoxy)isatin, a fluorinated derivative of the versatile isatin scaffold, has emerged as a significant building block in medicinal chemistry. Its unique chemical properties make it a valuable precursor for the synthesis of a diverse range of bioactive molecules with potential applications in oncology, neurology, and immunology. This technical guide provides an in-depth overview of the therapeutic landscape of 5-(Trifluoromethoxy)isatin, focusing on the biological activities of its derivatives, relevant experimental protocols, and the underlying signaling pathways. While direct therapeutic applications of the core compound are not extensively documented, its utility as a synthetic intermediate is well-established, paving the way for the development of novel therapeutics.

Anticancer Applications

Derivatives of 5-(Trifluoromethoxy)isatin have demonstrated notable potential as anticancer agents. The incorporation of the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacological properties.

Cytotoxicity of 5-(Trifluoromethoxy)isatin-Derived Gold Complexes

One of the most promising applications of 5-(Trifluoromethoxy)isatin in oncology is in the synthesis of luminescent gold(I) complexes. These organometallic compounds have shown significant cytotoxicity against various cancer cell lines.[1]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isatin-Gold(I) Complexes | Various | As low as 0.28 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-(Trifluoromethoxy)isatin derivatives) and a vehicle control for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Inhibition of Key Signaling Pathways

The anticancer activity of isatin derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two such pathways are the RET and TAK1 kinase signaling cascades.

RET Kinase Signaling: The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated through mutation or fusion, can drive the development of various cancers, including thyroid and non-small cell lung cancer.[2][3] RET activation triggers downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[2] 5-(Trifluoromethoxy)isatin serves as a valuable starting material for the synthesis of potent RET kinase inhibitors.

Caption: Simplified RET Kinase Signaling Pathway and Point of Inhibition.

TAK1 Signaling: Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways of inflammation and cell survival, often implicated in cancer progression.[4][5] It integrates signals from various stimuli, including cytokines and growth factors, to activate downstream pathways like NF-κB and MAPKs.[4] The development of TAK1 inhibitors is a promising strategy for cancer therapy, and 5-(Trifluoromethoxy)isatin can be used to synthesize such inhibitors.

Caption: Overview of the TAK1 Signaling Pathway and Inhibition.

Anticonvulsant Applications

The isatin scaffold is a well-known pharmacophore in the development of anticonvulsant drugs. Derivatives of 5-(Trifluoromethoxy)isatin have the potential to be screened for their efficacy in preclinical models of epilepsy.

Experimental Protocols for Anticonvulsant Screening

Two standard in vivo models are used to evaluate the anticonvulsant activity of test compounds: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.

Maximal Electroshock (MES) Test:

-

Animal Model: Typically adult mice or rats.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Stimulation: After a set period, a supramaximal electrical stimulus is delivered via corneal or auricular electrodes.

-

Observation: The presence or absence of the hindlimb tonic extensor phase of the seizure is recorded.

-

Endpoint: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is determined.

Pentylenetetrazole (PTZ) Test:

-

Animal Model: Typically adult mice.

-

Compound Administration: The test compound is administered i.p. or p.o. at various doses.

-

Convulsant Administration: A convulsant dose of PTZ is administered subcutaneously.

-

Observation: Animals are observed for the onset and severity of clonic and tonic seizures for a defined period.

-

Endpoint: The ability of the test compound to prevent or delay the onset of seizures is recorded, and the ED50 is calculated.

Caption: Workflow for In Vivo Anticonvulsant Screening.

Caspase Inhibition and Apoptosis Induction

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. The inhibition of specific caspases is a therapeutic strategy in various diseases. Conversely, the induction of apoptosis through caspase activation is a key mechanism of many anticancer drugs. Isatin derivatives, particularly isatin sulfonamides, have been identified as potent inhibitors of effector caspases, such as caspase-3 and caspase-7.[6][7][8]

Caspase-3/7 Inhibition Assay

A common method to assess the inhibitory activity of compounds against caspases is a fluorometric assay using a specific substrate.

-

Reagents: Recombinant human caspase-3 or caspase-7, a fluorogenic substrate (e.g., Ac-DEVD-AMC), and the test compound.

-

Procedure: The caspase enzyme is incubated with various concentrations of the test inhibitor.

-

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence of the cleaved substrate is measured over time using a fluorometer.

-

Data Analysis: The rate of substrate cleavage is determined, and the IC50 or Ki value for the inhibitor is calculated.

Apoptosis Signaling Pathway

The induction of apoptosis by anticancer agents often involves the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases like caspase-3 and caspase-7.[9][10] These caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Caption: Simplified Apoptosis Signaling Cascade.

Conclusion

5-(Trifluoromethoxy)isatin is a privileged scaffold in modern drug discovery, offering a versatile platform for the synthesis of novel therapeutic agents. While the core molecule itself has limited documented direct biological activity, its derivatives have shown significant promise in the fields of oncology, neurology, and immunology. The continued exploration of derivatives synthesized from 5-(Trifluoromethoxy)isatin, coupled with a deeper understanding of their mechanisms of action, holds the potential to deliver new and effective treatments for a range of human diseases. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated TAK1 augments tumor growth and metastatic capacities of ovarian cancer cells through activation of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Apoptosis - Wikipedia [en.wikipedia.org]

5-(Trifluoromethoxy)isatin mechanism of action in biological systems.

An In-Depth Technical Guide on the Mechanism of Action of 5-(Trifluoromethoxy)isatin and Its Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct biological data on 5-(trifluoromethoxy)isatin is not extensively documented in publicly available literature, its chemical structure serves as a valuable and versatile scaffold in medicinal chemistry. The isatin core, particularly when functionalized, gives rise to a diverse array of derivatives with significant pharmacological activities. This guide provides a comprehensive overview of the established and potential mechanisms of action for compounds derived from the isatin framework, with a focus on anticancer and antiviral applications. The information presented is based on studies of various isatin derivatives, providing a strong foundation for understanding the potential biological roles of compounds synthesized from 5-(trifluoromethoxy)isatin. Isatin and its derivatives are known to exert their effects through multiple mechanisms, including the inhibition of protein kinases, interference with viral replication machinery, and the induction of apoptosis.

Introduction to the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic compound found in various natural sources and as a metabolic derivative of adrenaline in humans.[1] Its unique structure, featuring a fused aromatic ring and a reactive ketone group, makes it an ideal starting point for the synthesis of a wide range of biologically active molecules.[2][3] The synthetic versatility of the isatin core has been extensively explored, leading to the development of derivatives with anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] 5-(Trifluoromethoxy)isatin, with its electron-withdrawing trifluoromethoxy group, presents a key intermediate for creating novel derivatives with potentially enhanced biological activities. It is used as a reactant in the preparation of compounds such as oxindole derivatives that act as TAK1 kinase inhibitors and isatin thiosemicarbazones with activity against the herpes simplex virus (HSV).[4]

Anticancer Mechanisms of Isatin Derivatives

Isatin-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.

Inhibition of Protein Kinases

A primary mechanism through which isatin derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[5][6]

-

Receptor Tyrosine Kinases (RTKs): Many isatin derivatives have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6][7] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are vital for cancer cell survival and proliferation.[5] Sunitinib, a clinically approved isatin-based drug, is a potent inhibitor of multiple RTKs, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[8][9]

-

Cyclin-Dependent Kinases (CDKs): Isatin derivatives can also target CDKs, such as CDK2, which are essential for cell cycle progression.[5][6] Inhibition of CDK2 leads to cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell division.[5][9]

-

Other Kinases: The isatin scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, including Glycogen Synthase Kinase-3β (GSK-3β), STAT-3, and Transforming growth factor-β Activated Kinase-1 (TAK1).[5][10][11]

Below is a diagram illustrating the inhibition of a generic kinase signaling pathway by an isatin derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 5-(Trifluoromethoxy)isatin in common lab solvents.

An In-Depth Technical Guide to the Solubility and Stability of 5-(Trifluoromethoxy)isatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethoxy)isatin is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of these critical physicochemical properties. Due to the limited availability of specific quantitative data for 5-(Trifluoromethoxy)isatin in public literature, this document leverages extensive data from its parent compound, isatin, as a predictive framework. Furthermore, it outlines detailed experimental protocols for determining these properties, offering a practical resource for researchers.

Physicochemical Properties of 5-(Trifluoromethoxy)isatin

A foundational understanding of the key physicochemical properties of 5-(Trifluoromethoxy)isatin is essential for any experimental design. These properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5-(Trifluoromethoxy)-1H-indole-2,3-dione |

| Synonyms | 5-(Trifluoromethoxy)-2,3-indolinedione |

| CAS Number | 169037-23-4 |

| Molecular Formula | C₉H₄F₃NO₃ |

| Molecular Weight | 231.13 g/mol |

| Melting Point | 170 - 172 °C |

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, reactivity, and bioavailability. While specific quantitative solubility data for 5-(Trifluoromethoxy)isatin is not widely published, the well-documented solubility of its parent compound, isatin, provides a valuable baseline for solvent selection.

Influence of the 5-(Trifluoromethoxy) Group

The trifluoromethoxy (-OCF₃) group at the 5-position of the isatin core is a highly electronegative and lipophilic substituent. The introduction of this group is expected to influence the solubility profile in the following ways compared to unsubstituted isatin:

-

Increased Lipophilicity : The -OCF₃ group significantly increases the compound's affinity for non-polar environments. This will likely lead to enhanced solubility in non-polar organic solvents and reduced solubility in polar solvents, particularly water.[1][2][3]

-

Metabolic Stability : Trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability of molecules by blocking sites susceptible to enzymatic oxidation.[1][3][4]

Quantitative Solubility Data for Isatin (as a Reference)

The following table summarizes the mole fraction solubility (x) of the parent compound, isatin, in several common laboratory solvents at various temperatures.[5][6] This data serves as a useful guide for estimating the solubility behavior of 5-(Trifluoromethoxy)isatin. It is anticipated that the derivative will follow similar trends, with a likely increase in solubility in solvents like toluene and dichloromethane, and a decrease in more polar solvents like methanol and water.

| Solvent | 298.15 K (25 °C) | 308.15 K (35 °C) | 318.15 K (45 °C) |

| N,N-Dimethylformamide (DMF) | 1.01 x 10⁻¹ | 1.15 x 10⁻¹ | 1.30 x 10⁻¹ |

| Tetrahydrofuran (THF) | 4.88 x 10⁻² | 5.86 x 10⁻² | 7.02 x 10⁻² |

| 1,4-Dioxane | 2.92 x 10⁻² | 3.73 x 10⁻² | 4.75 x 10⁻² |

| Acetone | 2.11 x 10⁻² | 2.65 x 10⁻² | 3.32 x 10⁻² |

| Acetonitrile | 6.78 x 10⁻³ | 9.38 x 10⁻³ | 1.29 x 10⁻² |

| Ethyl Acetate | 5.92 x 10⁻³ | 7.91 x 10⁻³ | 1.05 x 10⁻² |

| Methanol | 1.31 x 10⁻² | - | - |

| Ethanol | - | - | - |

| 1-Butanol | - | - | - |

| Dichloromethane | 1.01 x 10⁻³ | 1.30 x 10⁻³ | 1.66 x 10⁻³ |

| Toluene | 5.10 x 10⁻⁴ | 5.90 x 10⁻⁴ | 6.80 x 10⁻⁴ |

| Water | 4.20 x 10⁻⁴ | - | - |

Data for Methanol, Ethanol, 1-Butanol, and Water at 298.15 K are from a separate study using a gravimetric method.[6][7]

Stability Profile

The chemical stability of 5-(Trifluoromethoxy)isatin is crucial for ensuring the integrity of experimental results and for determining its shelf-life. Stability testing involves subjecting the compound to a variety of environmental conditions to identify potential degradation pathways.[8]

General Stability Considerations

Isatin and its derivatives can be susceptible to degradation under certain conditions:

-

pH : The lactam and ketone functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation : The indole ring can be prone to oxidation.

-

Light : Photochemical degradation can occur upon exposure to UV or visible light.

-

Temperature : Elevated temperatures can accelerate degradation reactions.

The presence of the electron-withdrawing trifluoromethoxy group may influence the reactivity of the isatin core.[1] A comprehensive stability assessment is therefore highly recommended.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of 5-(Trifluoromethoxy)isatin.

Protocol for Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[6][9]

Materials:

-

5-(Trifluoromethoxy)isatin

-

Selected solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water, buffered solutions)

-

Scintillation vials or other sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of 5-(Trifluoromethoxy)isatin to a pre-weighed vial.

-

Add a known volume or mass of the selected solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After the equilibration period, cease agitation and allow the suspension to settle for at least 2 hours.

-

Carefully withdraw a sample from the supernatant. For accurate results, centrifuge the sample to pellet any remaining solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 5-(Trifluoromethoxy)isatin in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Caption: Workflow for the isothermal shake-flask solubility determination method.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a compound.[10][11][12]

Materials:

-

5-(Trifluoromethoxy)isatin

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Validated HPLC method capable of separating the parent compound from its degradants

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of 5-(Trifluoromethoxy)isatin in a suitable solvent (e.g., acetonitrile/water mixture).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of HCl solution.

-

Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with NaOH, dilute, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of NaOH solution.

-

Store at room temperature for a defined period.

-

At various time points, withdraw samples, neutralize with HCl, dilute, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of H₂O₂ solution.

-

Store at room temperature for a defined period.

-

At various time points, withdraw samples, dilute, and analyze by HPLC.

-

-

Thermal Degradation:

-

Store a solid sample of 5-(Trifluoromethoxy)isatin in an oven at an elevated temperature (e.g., 80 °C).

-

At various time points, dissolve a portion of the solid, dilute, and analyze by HPLC.

-

-

Photostability:

-

Expose a solid sample and a solution of 5-(Trifluoromethoxy)isatin to light conditions as specified in ICH Q1B guidelines.

-

Analyze the samples by HPLC alongside a dark control.

-

-

Data Analysis:

-

For each condition, monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

The HPLC-PDA detector will help in assessing peak purity. An HPLC-MS system can be used to identify the mass of the degradants.

-

Caption: Workflow for a forced degradation stability study.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 5-(Trifluoromethoxy)isatin. While specific experimental data for this compound is limited, the information derived from its parent, isatin, offers valuable predictive insights for solvent selection and experimental design. The trifluoromethoxy group is anticipated to increase lipophilicity and metabolic stability. For definitive quantitative data, it is imperative that researchers perform the detailed experimental protocols outlined in this guide. Such studies will enable the confident and effective application of 5-(Trifluoromethoxy)isatin in drug discovery and materials science research.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 9. benchchem.com [benchchem.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide to the Health and Safety of 5-(Trifluoromethoxy)isatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 5-(Trifluoromethoxy)isatin, a fluorinated heterocyclic building block with applications in medicinal chemistry and materials science. The information is intended for professionals in research and drug development.

Chemical and Physical Properties

5-(Trifluoromethoxy)isatin is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 169037-23-4 | [1][2][3] |

| Molecular Formula | C₉H₄F₃NO₃ | [1][2][4] |

| Molecular Weight | 231.13 g/mol | [1][4] |

| Appearance | Orange to brown crystals or powder | [4] |

| Melting Point | 167 - 173 °C | [4] |

| Solubility | Insoluble in water. | [5] |

| Purity | ≥97.5% (GC) | [4] |

| IUPAC Name | 5-(trifluoromethoxy)-1H-indole-2,3-dione | [4] |

| Synonyms | 5-(Trifluoromethoxy)indole-2,3-dione, 5-(Trifluoromethoxy)-2,3-indolinedione | [1] |

Hazard Identification and Toxicology

Based on available Safety Data Sheets (SDS), 5-(Trifluoromethoxy)isatin is not classified as a hazardous substance or mixture. However, as with any chemical, it should be handled with care, assuming it may have unknown hazards.

Acute Toxicity: Quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for 5-(Trifluoromethoxy)isatin are not available in the public domain.

Toxicity of Derivatives: While data for the parent compound is lacking, a study on a series of N⁴-aryl substituted 5-trifluoromethoxyisatin-3-thiosemicarbazones reported toxicity data using a brine shrimp lethality bioassay. Several of these derivatives displayed significant toxicity, with LD50 values ranging from 1.11 × 10⁻⁵ M to 1.80 × 10⁻⁴ M.[6] The most active compound, 3k , had an LD50 of 1.11 × 10⁻⁵ M, suggesting it could be a lead for further studies.[6] This indicates that while the parent isatin may have low toxicity, its derivatives can be highly bioactive and potentially toxic.

Cytotoxicity of Isatin Derivatives: Isatin derivatives, in general, have been widely studied for their cytotoxic effects against various cancer cell lines. For instance, isatin-gold complexes derived from 5-(trifluoromethoxy)isatin have shown cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC50) as low as 0.28 μM.[1]

Safe Handling and Storage

Adherence to good laboratory practices is essential when handling 5-(Trifluoromethoxy)isatin.

| Aspect | Recommendation |

| Engineering Controls | Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent dust dispersion. Safety shower and eye wash stations should be readily available. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or glasses with side shields. - Hand Protection: Wear appropriate chemical-resistant gloves. - Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release and Disposal

Accidental Release: In case of a spill, avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of 5-(Trifluoromethoxy)isatin via Sandmeyer Synthesis

The Sandmeyer isatin synthesis is a common and effective method for preparing isatin and its derivatives.[1][7] The following is a generalized protocol adapted for 5-(trifluoromethoxy)isatin, starting from 4-(trifluoromethoxy)aniline.

Step 1: Formation of the Isonitrosoacetanilide Intermediate

-

In a suitable reaction vessel, dissolve 4-(trifluoromethoxy)aniline in a mixture of water and concentrated hydrochloric acid.

-

To this solution, add an aqueous solution of chloral hydrate and sodium sulfate.

-

Heat the mixture and add an aqueous solution of hydroxylamine hydrochloride.

-

Continue heating until a precipitate of the isonitrosoacetanilide intermediate is formed.

-

Cool the mixture and isolate the precipitate by filtration. Wash with water and dry.

Step 2: Cyclization to 5-(Trifluoromethoxy)isatin

-

Carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid, controlling the temperature.

-

Heat the mixture to facilitate the cyclization reaction.

-

After the reaction is complete, pour the mixture onto ice to precipitate the crude 5-(trifluoromethoxy)isatin.

-

Isolate the crude product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-(trifluoromethoxy)isatin.

Caption: Workflow for the Sandmeyer synthesis of 5-(Trifluoromethoxy)isatin.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-(Trifluoromethoxy)isatin in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Isatin derivatives are known to be kinase inhibitors.[7][10] A common method to assess this is a luminescence-based assay.

-

Compound Preparation: Prepare serial dilutions of 5-(Trifluoromethoxy)isatin in a suitable buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP.

-

Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (a known kinase inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

-

Data Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Caption: A potential mechanism of action for isatin derivatives via kinase inhibition.

Biological Activity and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The trifluoromethoxy group in 5-(Trifluoromethoxy)isatin can enhance its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

The primary mechanism of action for many isatin derivatives is the inhibition of various protein kinases.[7][10] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases, isatin derivatives can disrupt these pathways, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[11] This makes them attractive candidates for the development of new anticancer drugs.

For example, certain isatin derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can halt the progression of the cell cycle, preventing cancer cells from dividing. Other isatin derivatives target receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are involved in angiogenesis (the formation of new blood vessels that supply tumors) and tumor growth.

While the specific signaling pathways affected by 5-(Trifluoromethoxy)isatin have not been extensively elucidated in publicly available literature, it is plausible that it shares similar mechanisms of action with other isatin derivatives, primarily through the inhibition of protein kinases. Further research is needed to identify its specific molecular targets and delineate the precise signaling cascades it modulates.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most current Safety Data Sheet (SDS) from their supplier and conduct a thorough risk assessment before handling this chemical. All laboratory work should be performed by trained individuals in a suitably equipped facility.

References

- 1. ossila.com [ossila.com]

- 2. 5-(Trifluoromethoxy)isatin, 98% | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-(Trifluoromethoxy)isatin, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

Commercial suppliers of high-purity 5-(Trifluoromethoxy)isatin.

An In-Depth Technical Guide to Commercial Sourcing of High-Purity 5-(Trifluoromethoxy)isatin

For researchers, scientists, and professionals in drug development, the procurement of high-purity starting materials is a critical step that underpins the reliability and reproducibility of experimental outcomes. 5-(Trifluoromethoxy)isatin, a fluorinated heterocyclic building block, serves as a vital intermediate in the synthesis of various pharmacologically active compounds and advanced materials.[1][2] Its utility in developing novel therapeutics, including kinase inhibitors and antiviral agents, necessitates a thorough understanding of its commercial availability, purity standards, and the methods for its quality verification.[3] This guide provides a comprehensive overview of commercial suppliers, quantitative data, and relevant experimental protocols for high-purity 5-(Trifluoromethoxy)isatin.

Commercial Suppliers and Specifications

Several chemical suppliers offer 5-(Trifluoromethoxy)isatin, typically with purity levels of 98% or higher. The compound is valued for its role as a synthesis intermediate for organic and metal complexes used in fluorescence dyes, OLEDs, solar cells, and drug discovery.[2] When sourcing this chemical, it is crucial to verify the CAS number, as multiple numbers appear in listings. The most commonly cited CAS number is 169037-23-4.[2][4]

The following table summarizes the specifications for 5-(Trifluoromethoxy)isatin from various commercial suppliers.

| Supplier | Purity Specification | CAS Number | Molecular Formula | Melting Point (°C) | Appearance | Notes |

| TCI America | ≥98.0%[5] | 169037-23-4[6] | C₉H₄F₃NO₃ | 179-180[1] | Orange crystalline powder[1] | Available through distributors like Fisher Scientific.[5] |

| Thermo Scientific Chemicals | 98% (Assay by GC: ≥97.5%)[3][4] | 169037-23-4[4] | C₉H₄F₃NO₃[4] | 167.0-173.0[4] | Orange to brown crystals or powder[4] | Formerly part of the Alfa Aesar portfolio.[3] |

| Ossila | >98%[2] | 169037-23-4[2] | C₉H₄F₃NO₃[2] | 170 - 172[2] | - | Marketed as a fluorinated building block for solar cells and OLEDs.[2] |

Experimental Protocols

The quality and purity of 5-(Trifluoromethoxy)isatin are paramount for its application in sensitive downstream syntheses. Below are detailed methodologies relevant to its synthesis, purification, and quality control.

General Synthesis of Isatin Derivatives (Sandmeyer Methodology)

The Sandmeyer synthesis is a classic and adaptable method for producing isatin and its derivatives.[7] While a specific protocol for 5-(trifluoromethoxy)isatin is proprietary to suppliers, the synthesis of the related 5-trifluoromethyl isatin from a patent provides a representative workflow.[8]

Methodology:

-

Isonitrosoacetanilide Formation: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[7] For the synthesis of the related 5-trifluoromethyl isatin, 4-trifluoromethylaniline is dissolved in hydrochloric acid and added to a solution of chloral hydrate. Hydroxylamine hydrochloride is then added, and the mixture is heated to reflux.[8]

-

Cyclization: The resulting isonitrosoacetanilide intermediate is separated and then cyclized using a strong acid, typically concentrated sulfuric acid, with heating.[7][8]

-

Purification: The crude isatin product is obtained after pouring the reaction mixture into water/ice. Purification is achieved via recrystallization, for instance, from an ethanol/water solution.[8]

Purification by Recrystallization and Crystal Growth

High purity is often achieved through meticulous purification steps. Recrystallization is a standard method. For analytical-grade material, single-crystal growth can be employed.

Methodology for Crystal Growth: A study on the crystal structure of 5-(Trifluoromethoxy)isatin provides a method for obtaining high-quality crystals.[9][10]

-

The compound is dissolved in water, with the pH adjusted to 4.[9][10]

-

Crystals are grown using a vapor diffusion setup with chloroform at 5 °C in a commercial refrigerator.[9][10]

General Purification of Isatins: A common procedure for purifying isatin derivatives involves leveraging their acidic N-H proton.[11]

-

The crude product is dissolved in an aqueous solution of sodium hydroxide.

-

The solution is stirred, and impurities may be removed by filtration.

-

Dilute hydrochloric acid is added dropwise until a slight precipitate of impurities appears, which is then filtered off.

-

Further addition of hydrochloric acid to the filtrate precipitates the purified isatin derivative, which is then collected by filtration and dried.[11]

Quality Control by Gas Chromatography (GC)

Suppliers often use Gas Chromatography (GC) to determine the assay or purity of the final product.